N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide
Description
This compound (CAS: 162334-97-6) is a brominated formamide derivative featuring two aromatic rings substituted with hydroxyl, methoxy, and bromo groups. Its molecular formula is C₁₈H₁₈Br₂N₂O₄, with a molecular weight of 502.16 g/mol (calculated from structural data). The presence of dual bromo substituents at the 3-position of the phenethyl group and the 2-position of the benzyl group distinguishes it from related analogs . It is commercially available in research quantities (e.g., 25 mg for €348) and is utilized in pharmaceutical and materials science research .
Properties
IUPAC Name |
N-[(2-bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br2NO4/c1-24-17-8-13(18)12(7-16(17)23)9-20(10-21)5-4-11-2-3-15(22)14(19)6-11/h2-3,6-8,10,22-23H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEYUZMSEQUVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CN(CCC2=CC(=C(C=C2)O)Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439847 | |
| Record name | N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162334-97-6 | |
| Record name | N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by brominated and hydroxy-substituted phenethyl and benzyl moieties. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 405.12 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
- Antioxidant Effects : The presence of hydroxy groups in its structure contributes to its potential as a free radical scavenger.
- Neuroprotective Effects : Some derivatives of similar compounds have shown promise in protecting neuronal cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It can affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : By activating caspases, the compound may promote programmed cell death in malignant cells.
Case Studies
Several studies have investigated the effects of similar compounds, providing insights into the potential applications of this compound.
Study 1: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of brominated phenethyl derivatives. The findings indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential for developing new anticancer agents .
Study 2: Neuroprotective Effects
Research highlighted in Journal of Neurochemistry demonstrated that compounds with similar structures provided neuroprotection in models of oxidative stress. These findings suggest that this compound may also offer neuroprotective benefits .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds structurally similar to N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide exhibit potential anticancer activity. The presence of bromine and hydroxy groups may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that such compounds can inhibit tumor growth in vitro and in vivo models, suggesting a pathway for further development into therapeutic agents .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Compounds containing phenolic structures have been associated with antioxidant activity, which is crucial in protecting neuronal cells from oxidative stress. Preliminary studies indicate that derivatives of this compound may help mitigate neurodegenerative diseases by reducing oxidative damage .
Pharmacological Research
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it may act as an inhibitor of certain kinases involved in signaling pathways associated with cancer and inflammation. Such inhibition can lead to a decrease in disease progression and offer insights into new therapeutic strategies .
Drug Development
The compound is being explored as a lead compound for drug development due to its unique chemical properties. Its effectiveness as a scaffold for creating more potent analogs makes it a valuable asset in the design of new pharmaceuticals targeting various diseases, including metabolic disorders and autoimmune diseases .
Biochemical Applications
Biomarker Discovery
Research utilizing this compound has led to the identification of potential biomarkers for disease states. By studying the interactions of this compound with biological systems, researchers can uncover new pathways and markers that could be pivotal in early diagnosis or monitoring disease progression .
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry for developing methods to quantify similar compounds in biological matrices. Its stability and well-defined structure make it suitable for use in high-performance liquid chromatography (HPLC) assays and mass spectrometry applications .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared due to shared formamide backbones and aromatic substitution patterns:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 162334-97-6 | C₁₈H₁₈Br₂N₂O₄ | 502.16 | 3-Br-4-OH (phenethyl), 2-Br-5-OH-4-OCH₃ (benzyl) |
| N-(p-Hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide | 122584-18-3 | C₁₇H₁₈BrNO₄ | 380.23 | 2-Br-5-OH-4-OCH₃ (benzyl); lacks bromo on phenethyl |
| N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[(4-hydroxyphenyl)methyl]formamide | Not specified | C₁₆H₁₅BrN₂O₄ | 391.21 | 2-Br-5-OH-4-OCH₃ (benzyl); 4-OH (phenylmethyl); shorter chain than phenethyl analogs |
| INETERMEDIATE OF GALANTHAMINE 2 | 122584-17-2 | C₁₇H₁₉NO₄ | 301.34 | Lacks bromo groups; 3-OH-4-OCH₃ (benzyl) |
Key Observations :
Physical and Chemical Properties
| Property | Target Compound | CAS 122584-18-3 | CAS 122584-17-2 |
|---|---|---|---|
| Density (g/cm³) | ~1.6 (estimated) | 1.5 ± 0.1 | 1.248 ± 0.06 |
| Boiling Point (°C) | >600 (estimated) | 608.9 ± 55.0 (760 mmHg) | 581.6 ± 50.0 (predicted) |
| Solubility | Likely low in H₂O | Soluble in DMSO, methanol | Soluble in DMSO, methanol |
| LogP | ~3.0 (estimated) | 2.35 | Not reported |
Notes:
- The target’s higher bromine content reduces aqueous solubility compared to non-brominated analogs like CAS 122584-17-2 .
- Boiling points correlate with molecular weight and halogen content, explaining the target’s elevated thermal stability .
Preparation Methods
Formylation and Bromination of Norbelladine Derivatives
The primary synthetic pathway involves Norbelladine (N-(4-hydroxyphenethyl)-(3-hydroxy-4-methoxy)benzylamine) as the starting material. The process begins with N-formylation using formic acid or its derivatives to introduce the formamide group, yielding N-(4-hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide. Subsequent directed bromination introduces bromine atoms at specific positions on the aromatic rings.
Key steps :
Purification and Isolation
Post-bromination, the crude product is isolated via solvent extraction (chloroform, toluene, or ethyl acetate) and purified through recrystallization. Key parameters:
Optimization of Bromination Conditions
Role of Directing Groups
The methoxy (-OCH) and hydroxy (-OH) groups on the aromatic rings dictate bromine placement:
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Methoxy groups direct electrophiles to the ortho and para positions.
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Hydroxy groups enhance ring activation, favoring meta substitution under acidic conditions.
Example :
In the benzyl ring (2-bromo-5-hydroxy-4-methoxy substitution), the methoxy group at position 4 directs bromine to position 2, while the hydroxy group at position 5 stabilizes the intermediate carbocation.
Catalysts and Solvents
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Catalysts : Tetrabutylammonium bromide () improves bromine solubility and reaction efficiency.
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Solvents : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions and enhance yield.
Physicochemical Properties
Challenges and Limitations
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Regioselectivity : Competing directing effects of -OH and -OCH groups require precise temperature control to avoid di- or tri-brominated byproducts.
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Stereochemistry : The synthesis yields a racemic mixture of epimers (e.g., epigalantamine and galantamine derivatives), necessitating chiral resolution for pharmaceutical applications.
Industrial Scalability
The described method is scalable, with Energy Chemical and J & K Scientific Ltd. offering commercial quantities. Key advantages:
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide?
The synthesis typically involves formylation and coupling reactions. For example, formamide derivatives are synthesized via condensation of amines with formylating agents (e.g., formic acid derivatives). Protecting groups may be required for hydroxyl and bromo substituents to prevent side reactions. A related method involves O-benzyl hydroxylamine hydrochloride as a precursor in formamide synthesis, with purification steps using anhydrous sodium pivalate to enhance yield . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical for minimizing byproducts.
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near bromo groups, methoxy singlet at ~3.8 ppm).
- IR Spectroscopy : Confirm formamide C=O stretch (~1680 cm⁻¹) and hydroxyl O-H stretches (~3200-3500 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic patterns from bromine atoms.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELXL for refinement .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural analysis?
Discrepancies may arise from twinning, disorder, or incorrect space group assignment. Use SHELXD for phase determination and SHELXL for refinement, applying restraints for bond lengths/angles. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities. For example, hydroxyl group positions can be inferred from hydrogen-bonding patterns in the crystal lattice .
Q. What experimental strategies improve synthesis yield and purity?
- Protecting Groups : Temporarily block hydroxyl groups (e.g., methoxy protection) to prevent oxidation or undesired coupling .
- Purification : Use recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients). High-purity N-(alpha-alkoxyethyl)formamide derivatives require rigorous distillation or anhydrous sodium salts to remove residual moisture .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate formylation steps .
Q. How are impurities profiled and quantified for pharmacological studies?
Impurities are analyzed via reverse-phase HPLC with UV detection (e.g., 254 nm). Relative response factors (RRFs) and retention times are calibrated against known standards (Table 1). For example, impurities in formamide derivatives often arise from incomplete formylation or demethylation; these are tracked using retention times between 0.4–2.2 minutes and RRFs of 1.00–1.75 .
| Impurity Type | Retention Time (min) | RRF | Limit (%) |
|---|---|---|---|
| Demethylated byproduct | 0.7 | 1.00 | ≤0.2 |
| Unreacted precursor | 0.5 | 1.75 | ≤0.3 |
Q. What computational methods complement experimental studies of reactivity?
- Density Functional Theory (DFT) : Predict reaction pathways (e.g., formylation energy barriers) and optimize transition states.
- Molecular Docking : Screen for potential biological targets (e.g., enzyme active sites) using the compound's electron-deficient aromatic rings as pharmacophores .
- Molecular Dynamics : Simulate stability in solvent systems (e.g., acetonitrile/water mixtures) to guide solubility experiments .
Methodological Notes
- Safety : Conduct hazard analyses for brominated intermediates (e.g., toxicity of 4-bromo-2-nitroaniline derivatives) and use fume hoods during synthesis .
- Data Reproducibility : Document crystal growth conditions (e.g., solvent evaporation rates) and NMR acquisition parameters (e.g., 500 MHz, DMSO-d6) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
